1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene
Overview
Description
1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene is an organic compound with the molecular formula C7H4BrClF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and difluoromethoxy groups.
Preparation Methods
The synthesis of 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene typically involves multiple steps. One common method includes the reaction of 1,1-difluoromethoxybenzene with bromine and chlorine under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the desired substitution pattern on the benzene ring . Industrial production methods may involve large-scale reactions in specialized reactors to maintain the purity and yield of the compound.
Chemical Reactions Analysis
1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium iodide in acetone.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique substituents make it useful in the development of new materials with specific properties.
Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals, particularly those requiring halogenated aromatic compounds.
Mechanism of Action
The mechanism by which 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by coordinating with the bromine atom and the boronic acid derivative .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-[chloro(difluoro)methoxy]-2,3-difluoro-benzene include:
1-Bromo-4-chlorobenzene: Lacks the difluoromethoxy group, making it less reactive in certain reactions.
1-Chloro-4-[difluoro(methoxy)]benzene: Similar structure but without the bromine atom, affecting its reactivity and applications.
1-Bromo-2,3-difluorobenzene:
These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
1-bromo-4-[chloro(difluoro)methoxy]-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-3-1-2-4(6(11)5(3)10)14-7(9,12)13/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVVKIRKVHNFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)(F)Cl)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201722 | |
Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417567-60-2 | |
Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417567-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(chlorodifluoromethoxy)-2,3-difluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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